proteoglycan-Lb
描述
属性
CAS 编号 |
145892-90-6 |
|---|---|
分子式 |
C6H9NO2S2 |
同义词 |
proteoglycan-Lb |
产品来源 |
United States |
Molecular and Genetic Determinants of Proteoglycan Lb Functionality
Genomic Architecture and Gene Organization of Proteoglycan-Lb
The gene encoding this compound, officially designated EPYC (epiphycan), has a well-conserved genomic structure that is fundamental to its expression and function. biorxiv.org
Exon-Intron Structure and Transcriptional Units
The human EPYC gene, also referred to as DSPG3, is composed of seven exons and six introns. plos.orgcreative-proteomics.comresearchgate.net This seven-exon structure is also conserved in the murine Pg-lb gene. semanticscholar.org The organization of these transcriptional units is critical for the synthesis of the functional this compound protein.
The transcriptional units of the human EPYC gene are organized as follows:
Exon 1: Comprises the 5'-untranslated region (5'-UTR). semanticscholar.org
Exon 2: Contains the translation initiation codon (start codon). plos.orgbiologists.com
Exons 3 and 7: These exons harbor the potential attachment sites for glycosaminoglycan (GAG) chains. plos.orgbiologists.com Specifically, the human protein has potential glycosaminoglycan attachment sites at serine residues. biorxiv.org
Exons 4-7: This region encodes the characteristic leucine-rich repeats (LRRs) that are a hallmark of the SLRP family. plos.orgbiologists.com
Exon 7: In addition to a GAG attachment site, this final exon contains the consensus sites for N-linked glycosylation, the translation termination codon (stop codon), and the 3'-untranslated region (3'-UTR). plos.orgbiologists.com
Two polymorphic variations have been identified within the human DSPG3 gene: a 19-nucleotide insertion/deletion in the first intron and a tetranucleotide (TATT)n repeat in the fifth intron. plos.orgnih.gov
| Exon Number | Encoded Region/Function | Supporting References |
|---|---|---|
| 1 | 5'-Untranslated Region (UTR) | semanticscholar.org |
| 2 | Contains the translation start codon | plos.orgbiologists.com |
| 3 | Contains a potential glycosaminoglycan (GAG) attachment site | plos.orgbiologists.com |
| 4 | Encode the Leucine-Rich Repeats (LRRs) | plos.orgbiologists.com |
| 5 | ||
| 6 | ||
| 7 | ||
| Contains a potential GAG attachment site and N-glycosylation sites | plos.orgbiologists.com | |
| Contains the translation stop codon and 3'-UTR | plos.orgbiologists.com |
Comparative Genomics of EPYC/DSPG3 Homologs Across Species
This compound is classified as a class III SLRP, alongside osteoglycin and opticin, based on its structural and genomic organization. mdpi.com The EPYC gene is located on human chromosome 12q21.33. biorxiv.org In mice, the corresponding gene is found on chromosome 10. nih.gov
Phylogenetic analysis of the SLRP gene family suggests that these genes evolved from a common ancestral gene, likely composed of two to three exons. plos.org It appears that the majority of introns in the SLRP genes were inserted after the differentiation of the various SLRP classes. plos.org
| Species Compared to Mouse | Amino Acid Sequence Identity | Supporting References |
|---|---|---|
| Human | 85% | remedypublications.com |
| Rat | 97% | remedypublications.com |
| Canine | 84% | remedypublications.com |
| Bovine | 83% | remedypublications.com |
| Chick | ~62% (overall), ~80% (C-terminal 2/3) | nih.gov |
Transcriptional and Epigenetic Regulation of this compound Gene Expression
The expression of the EPYC gene is tightly controlled, particularly in cartilage where it is predominantly found. plos.orgbiologists.com This regulation occurs at the transcriptional level through the interplay of promoter and enhancer elements and the action of specific transcription factors.
Promoter Region Analysis and Identification of Regulatory Elements
Analysis of the 1.6 kilobase (kb) region upstream of the human DSPG3 gene has identified several key regulatory elements. This promoter region contains three TATA boxes, which are crucial for the initiation of transcription. wikipedia.orgu-tokyo.ac.jp One of these TATA boxes is located just 20 nucleotides upstream of the transcription start site. wikipedia.orgu-tokyo.ac.jp The transcription start site itself is positioned 98 nucleotides upstream of the translation start codon. wikipedia.orgu-tokyo.ac.jp
Influence of Specific Transcription Factors on DSPG3 Expression (e.g., SOX9)
A critical transcription factor in the regulation of DSPG3 expression is SOX9. u-tokyo.ac.jpnih.gov SOX9 is a master regulator of chondrogenesis and is known to control the expression of many cartilage-specific genes. remedypublications.comresearchgate.net The promoter and the first intron of the human DSPG3 gene contain a remarkable 14 potential binding sites for SOX9. researchgate.netbiologists.comwikipedia.org The consensus DNA-binding sequence for SOX9 is (A/T)(A/T)CAA(A/T)G. nih.gov Four of these potential binding sites are located in the promoter region, while the remaining ten are within the first intron. nih.govnih.gov Several of these SOX9 binding sites are conserved in the murine Pg-lb gene, underscoring their functional importance in the cartilage-specific expression of this compound. nih.govnih.gov The presence of these multiple SOX9 binding sites strongly suggests that SOX9 plays a pivotal role in the tissue-specific expression of DSPG3 in cartilage. u-tokyo.ac.jpnih.gov
Post-Translational Processing and Glycosylation of this compound
Following translation, the this compound core protein undergoes significant post-translational modifications, primarily glycosylation, which are essential for its structure and function. These modifications include the attachment of both dermatan sulfate (B86663) glycosaminoglycan (GAG) chains and N-linked oligosaccharides. biorxiv.org
The synthesis of the protein component occurs in the rough endoplasmic reticulum, while glycosylation takes place in the Golgi apparatus through a series of enzymatic steps. wikipedia.org The mature human DSPG3 protein has a predicted molecular weight of approximately 36.6 kDa, which increases to 95-100 kDa after glycosylation. sigmaaldrich.comnactem.ac.uk
The human this compound protein contains three potential sites for O-linked glycosylation, which can serve as attachment points for GAG chains, and two potential sites for N-linked glycosylation. biorxiv.org Specifically, for the human protein (UniProt: Q99645), O-linked polysaccharides of the mucin type are likely attached to Threonine-60 and Serine-96. genecards.org The single dermatan sulfate chain is thought to be attached via an O-glycosidic bond to Serine-64. genecards.org The two N-glycosylation sites are located at Asparagine-283 and Asparagine-302. genecards.org
The biosynthesis of the dermatan sulfate chain is a complex process involving several enzymes. It begins with the formation of a tetrasaccharide linker attached to a serine residue on the core protein. biorxiv.org The chain is then elongated by glycosyltransferases. The conversion of D-glucuronic acid to L-iduronic acid residues, a key step in forming dermatan sulfate, is catalyzed by dermatan sulfate epimerase (DSE). mdpi.comnih.gov Subsequently, dermatan 4-O-sulfotransferase (D4ST) catalyzes the sulfation of N-acetyl-D-galactosamine residues. mdpi.comnih.gov N-linked glycosylation is initiated in the endoplasmic reticulum and further processed in the Golgi apparatus, where a pre-assembled oligosaccharide is transferred to an asparagine residue within the consensus sequence Asn-X-Ser/Thr. creative-proteomics.comwikipedia.org
| Modification Type | Specific Site (Human EPYC) | Description | Key Enzymes Involved | Supporting References |
|---|---|---|---|---|
| O-linked Glycosylation | Ser-64 | Attachment site for the dermatan sulfate GAG chain. | Xylosyltransferases, Galactosyltransferases, Glucuronyltransferase I, Dermatan sulfate epimerase (DSE), Dermatan 4-O-sulfotransferase (D4ST) | mdpi.combiorxiv.orgnih.govgenecards.org |
| Thr-60 | Potential mucin-type O-linked polysaccharide attachment. | Polypeptide GalNAc-transferases | genecards.org | |
| Ser-96 | Potential mucin-type O-linked polysaccharide attachment. | genecards.org | ||
| N-linked Glycosylation | Asn-283 | Attachment site for N-linked oligosaccharide. | Oligosaccharyltransferase (OST), Glycosidases, Glycosyltransferases | genecards.org |
| Asn-302 | Attachment site for N-linked oligosaccharide. | genecards.org |
Attachment of Dermatan Sulfate Glycosaminoglycan Chains
This compound (PG-Lb), a member of the small leucine-rich proteoglycan (SLRP) family, is characterized by the presence of dermatan sulfate glycosaminoglycan (GAG) chains. These chains are covalently attached to specific serine residues within the N-terminal region of the core protein. This structural feature is crucial for PG-Lb's role in regulating collagen fibrillogenesis and maintaining the integrity of cartilage.
The biosynthesis of dermatan sulfate chains on PG-Lb follows a multi-step enzymatic process that occurs in the endoplasmic reticulum and Golgi apparatus. wikipedia.org The process is initiated by the formation of a common tetrasaccharide linker region, GlcA-Gal-Gal-Xyl, which is attached to a serine residue on the core protein. biorxiv.orgbiorxiv.orgglycoforum.gr.jp This is followed by the sequential addition of monosaccharides by various glycosyltransferases to elongate the chain. biorxiv.orgbiorxiv.org The chain consists of repeating disaccharide units of N-acetylgalactosamine (GalNAc) and an uronic acid. biorxiv.org The defining feature of dermatan sulfate is the enzymatic conversion of D-glucuronic acid (GlcUA) residues to L-iduronic acid (IdoUA) by dermatan sulfate epimerase. nih.govglycoforum.gr.jp Further modification by sulfotransferases adds sulfate groups, contributing to the heterogeneity and functional diversity of the GAG chain. biorxiv.org
Table 1: Key Features of Dermatan Sulfate Attachment to this compound
| Feature | Description | Source(s) |
|---|---|---|
| GAG Chain Type | Dermatan Sulfate | |
| Attachment Site | Serine residues in the N-terminal region of the core protein | |
| Linker Region | Common tetrasaccharide linker (GlcA-Gal-Gal-Xyl) | biorxiv.orgbiorxiv.orgglycoforum.gr.jp |
| Chain Elongation | Sequential addition of monosaccharides by glycosyltransferases | biorxiv.orgbiorxiv.org |
| Key Modification | Epimerization of D-glucuronic acid to L-iduronic acid | nih.govglycoforum.gr.jp |
| Potential Attachment Sites | Three potential sites identified (two N-terminal, one C-terminal) | portlandpress.comnih.govnih.gov |
| GAG Chain Size | Approximately 23 to 34 kDa | nih.gov |
Identification of N-Glycosylation Sites and Their Implications
In addition to the attachment of large dermatan sulfate chains, the core protein of this compound undergoes another significant post-translational modification in the form of N-glycosylation. This process involves the covalent attachment of oligosaccharides to the nitrogen atom of asparagine side chains. mdpi.com
Molecular cloning and sequence analysis of both human and mouse PG-Lb have consistently revealed the presence of two potential N-glycosylation sites. portlandpress.comnih.govnih.govsinobiological.com These sites are characterized by the consensus sequence Asn-X-Ser/Thr, where X can be any amino acid except proline. embopress.org In PG-Lb, these N-glycosylation sites are located near the C-terminus of the core protein. portlandpress.comnih.gov
Research on bovine epiphycan, the equivalent of PG-Lb, has provided more specific details on the utilization of these sites. nih.gov It was found that an N-linked oligosaccharide is present between the two C-terminal cysteine residues. nih.gov However, an additional potential N-glycosylation site near the C-terminus did not appear to be significantly substituted. nih.gov N-glycosylation is a critical process for the proper folding, stability, and trafficking of many glycoproteins. mdpi.com For proteoglycans, these smaller N-linked oligosaccharides may play a role in modulating the conformation of the core protein and influencing its interactions with other molecules in the extracellular matrix.
Table 2: N-Glycosylation Sites in this compound
| Feature | Description | Source(s) |
|---|---|---|
| Number of Potential Sites | Two | portlandpress.comnih.govnih.govsinobiological.com |
| Location | Near the C-terminus of the core protein | portlandpress.comnih.gov |
| Consensus Sequence | Asn-X-Ser/Thr (where X is not Proline) | embopress.org |
| Observed Glycosylation | At least one site is consistently glycosylated | nih.gov |
| Potential Function | Influences core protein folding, stability, and molecular interactions | mdpi.com |
Core Protein Maturation and Proteolytic Processing
The journey of this compound from a nascent polypeptide chain to a functional extracellular matrix component involves a series of maturation and processing steps. The core protein is initially synthesized by ribosomes and translocated into the rough endoplasmic reticulum. wikipedia.org Within the Golgi apparatus, it undergoes extensive post-translational modifications, including the attachment of dermatan sulfate GAG chains and N-linked oligosaccharides as previously described. wikipedia.org
The mature PG-Lb core protein has a molecular weight of approximately 43-46 kDa after the removal of its GAG chains. nih.gov The intact proteoglycan, with its attached GAG chains, has a much larger and more heterogeneous molecular weight.
Proteolytic processing is a key mechanism for regulating the function and turnover of many proteoglycans, and PG-Lb is no exception. physiology.org This processing can lead to the generation of bioactive fragments, a phenomenon observed for other proteoglycans where such fragments, termed matrikines, can have biological activities distinct from the intact molecule. physiology.org For instance, studies on bovine epiphycan have shown that the mature protein can have two N-termini, suggesting proteolytic cleavage occurs. nih.gov This processing can be carried out by various classes of proteases, such as matrix metalloproteinases (MMPs) and ADAMs (a disintegrin and metalloproteinase). ahajournals.org The controlled proteolysis of the PG-Lb core protein is likely essential for its roles in tissue remodeling and development. physiology.org
Spatiotemporal Expression Profiles and Cellular Localization of Proteoglycan Lb
Developmental Expression Dynamics of Proteoglycan-Lb
The expression of PG-Lb during embryonic development is particularly prominent in the formation of the skeleton, specifically during chondrogenesis (cartilage formation) and osteogenesis (bone formation).
During embryonic development, PG-Lb is notably expressed in cartilaginous tissues. frontiersin.orgnih.gov Its appearance is a marker for chondrogenesis, the process of cartilage development. Studies in chick embryos have shown that PG-Lb is preferentially expressed in the zone of flattened chondrocytes within the developing limb cartilage. nih.govnih.gov This specific expression pattern suggests a role in the maturation and organization of cartilage. nih.gov
The structural similarity of PG-Lb to osteoinductive factor (OIF) and its expression in the ossifying areas of cartilage strongly suggest its participation in osteogenic processes. nih.govoup.com This indicates that PG-Lb may be involved in the transition from a cartilage template to bone.
The expression of PG-Lb demonstrates significant regional and temporal specificity. In developing long bones, PG-Lb is found predominantly in the epiphyseal cartilage. nih.govudel.edu Its expression is specifically localized to the zone of flattened, disc-like chondrocytes, which is a region of active cartilage maturation. nih.gov
Interestingly, the appearance of PG-Lb is delayed compared to other major cartilage proteoglycans like aggrecan. nih.govudel.edu While aggrecan is found throughout the cartilage primordia from the early stages of morphogenesis, PG-Lb expression begins later, coinciding with specific changes in chondrocyte morphology and organization. nih.gov Specifically, PG-Lb is not detected in the early cartilage primordia but appears as chondrocytes in the mid-diaphysis become flattened and organized into columns. nih.gov
Furthermore, PG-Lb expression is associated with hypertrophic chondrocytes in the ossifying area of cartilage, further supporting its role in the endochondral ossification process. oup.comimrpress.com However, its expression is excluded from the presumptive articular cartilage layer and the most mature hypertrophic zone. udel.edu This precise localization suggests a role in preparing the cartilage matrix for mineralization and bone formation. In mouse development, PG-Lb expression starts in mid-gestation, peaks around birth, and then declines.
Table 1: Developmental Expression of this compound
| Developmental Stage | Tissue/Cell Type | Expression Level | Key Findings |
|---|---|---|---|
| Embryonic Chondrogenesis | Developing limb cartilage | High | Preferentially expressed in the zone of flattened chondrocytes. nih.govnih.gov |
| Embryonic Osteogenesis | Ossifying area of cartilage | Present | Suggests participation in osteogenic processes due to structural similarity to OIF. nih.govoup.com |
| Mid-gestation (mouse) | Epiphyseal cartilage | Begins | Marks an intermediate stage of chondrogenesis. |
| Birth (mouse) | Epiphyseal cartilage | Peak | Highest expression level observed. |
| Postnatal (mouse) | Epiphyseal cartilage | Declines | Expression decreases after birth. |
| Developing Epiphyseal Cartilage | Flattened chondrocytes | High | Localized to this specific zone of maturing cartilage. nih.gov |
| Developing Epiphyseal Cartilage | Hypertrophic chondrocytes | Present | Associated with the ossifying area. oup.comimrpress.com |
| Developing Epiphyseal Cartilage | Presumptive articular cartilage | Absent | Excluded from this layer. udel.edu |
Expression during Embryonic Chondrogenesis and Osteogenesis
Tissue-Specific Distribution of this compound in Mature Organisms
In mature organisms, the expression of PG-Lb becomes more restricted, with a predominant presence in specific connective tissues.
The primary site of PG-Lb expression in mature organisms remains cartilage. researchgate.net However, its expression is also detected in other connective tissues, including ligaments and the placenta. frontiersin.org This distribution suggests that PG-Lb continues to play a role in the structure and function of these tissues beyond development.
The expression pattern of PG-Lb is notably more restricted compared to other members of the SLRP family. researchgate.net While SLRPs like decorin and biglycan (B1168362) are widely expressed in various connective tissues, PG-Lb's expression is predominantly confined to cartilage. researchgate.net This tissue-specific distribution distinguishes PG-Lb from other class I and class II SLRPs and suggests a more specialized function. oup.com Class III SLRPs, to which PG-Lb belongs, generally exhibit a more tissue-specific expression pattern. oup.com
Table 2: Tissue Distribution of this compound in Mature Organisms
| Tissue | Expression Status | Comparison with other SLRPs |
|---|---|---|
| Cartilage | Predominantly Expressed researchgate.net | More restricted expression compared to decorin and biglycan. researchgate.net |
| Ligament | Detected frontiersin.org | - |
| Placenta | Detected frontiersin.org | - |
| Testis | mRNA Detected | - |
| General Connective Tissues | Less widespread | Decorin and lumican are more broadly expressed. |
Predominant Expression in Cartilage and Connective Tissues (e.g., ligament, placenta)
Subcellular Compartmentalization and Extracellular Matrix Integration of this compound
As a secreted proteoglycan, PG-Lb is localized to the extracellular space, where it becomes an integral component of the extracellular matrix (ECM). merckmillipore.comscbt.com The core protein of PG-Lb contains leucine-rich repeats (LRRs) which facilitate interactions with other ECM components, most notably collagen fibrils. It is known to interact with type I and type II collagen. nih.gov
This interaction with collagen is crucial for the regulation of collagen fibrillogenesis, the process of collagen fiber formation. scbt.com By binding to collagen fibrils, PG-Lb helps to organize and stabilize the collagen network, which is essential for the structural integrity of tissues like cartilage. nih.gov The dermatan sulfate (B86663) glycosaminoglycan (GAG) chains attached to the PG-Lb core protein also contribute to its function in regulating matrix assembly. Through these interactions, PG-Lb is integrated into the supramolecular structure of the ECM, contributing to the unique biomechanical properties of the tissues in which it is expressed. nih.govmdpi.com
Presence in the Extracellular Matrix (ECM)
This compound is fundamentally an extracellular matrix (ECM) protein. glycoforum.gr.jpacs.org As a member of the SLRP family, PG-Lb is synthesized and secreted by cells to become a component of the ECM. glycoforum.gr.jp The extracellular matrix is a complex network of macromolecules that provides structural and biochemical support to surrounding cells. acs.org SLRPs, including PG-Lb, are a significant class of proteoglycans within the ECM, where they act as both structural elements and signaling molecules. nih.gov
Table 1: Research Findings on this compound in the Extracellular Matrix (ECM)
| Finding | Description | Primary Tissue Location | Interacting Molecules | Reference |
|---|---|---|---|---|
| Classification as an ECM Proteoglycan | PG-Lb is classified as a small leucine-rich proteoglycan (SLRP), which are known to be secreted into the extracellular environment. | Cartilage, Ligaments, Placenta | General ECM components | glycoforum.gr.jpnih.govresearchgate.net |
| Role in Collagen Fibrillogenesis | The core protein and GAG chains of PG-Lb interact with collagen, influencing the assembly and organization of collagen fibrils. | Epiphyseal Cartilage | Collagen | |
| Maintenance of Cartilage Integrity | Through its role in organizing the ECM, PG-Lb contributes to the structural and functional integrity of cartilage tissue. | Epiphyseal Cartilage | Collagen and other matrix proteins |
Association with Cell Surfaces and Pericellular Environments
While primarily considered a secreted component of the extracellular matrix, proteoglycans can also be found associated with cell surfaces and in the immediate pericellular environment. frontiersin.orgnih.gov The pericellular matrix is a specialized layer of ECM directly adjacent to the cell surface, playing a critical role in mediating cell-matrix interactions. nih.gov
Proteoglycans can be associated with the cell surface either as transmembrane proteins or anchored via glycosylphosphatidylinositol (GPI) linkages. mdpi.comfrontiersin.org Although PG-Lb is secreted, some members of the SLRP family, such as biglycan, have been found to associate with the cell surface or the pericellular matrix. glycoforum.gr.jp This association can modulate cell behavior by influencing transmembrane receptors and signaling pathways. frontiersin.org Proteoglycans in the pericellular space can interact with growth factors and their receptors, thereby regulating crucial cellular processes like proliferation and differentiation. mdpi.comelifesciences.org While direct evidence for a stable, anchored presence of PG-Lb on the cell membrane is less established than for other proteoglycans like syndecans or glypicans, its presence in the pericellular environment allows it to influence cell surface events. mdpi.comnih.gov Its function in this zone is likely tied to its ability to bind various signaling molecules and modulate their access to cell surface receptors. elifesciences.org
Table 2: Research Findings on this compound Association with Cell Surfaces and Pericellular Environments
| Finding | Description | Cellular Location | Potential Function | Reference |
|---|---|---|---|---|
| General Proteoglycan Localization | Proteoglycans as a class can be localized to the cell surface and pericellular matrix, in addition to the wider ECM. | Cell Surface, Pericellular Space | Modulation of cell signaling, interaction with receptors. | frontiersin.orgnih.gov |
| SLRP Family Behavior | Some SLRPs, like biglycan, are known to associate with the cell surface or pericellular matrix of various cell types. | Pericellular Matrix | Regulation of cell surface receptor activity. | glycoforum.gr.jp |
| Role in Cell Regulation | Proteoglycans in the pericellular environment can interact with ligands and receptors, affecting cell adhesion, migration, and differentiation. | Pericellular Microenvironment | Modulation of signal transduction. | elifesciences.org |
Mechanistic Elucidation of Proteoglycan Lb Biological Functions
Role of Proteoglycan-Lb in Extracellular Matrix Assembly and Organization
This compound (PG-Lb), also known as epiphycan or dermatan sulfate (B86663) proteoglycan 3 (DSPG3), is a member of the small leucine-rich proteoglycan (SLRP) family. Like other SLRPs, PG-Lb plays a crucial role in the structural organization and maintenance of the extracellular matrix (ECM). mdpi.comthermofisher.com These proteoglycans are characterized by a protein core containing leucine-rich repeats, which facilitate interactions with various ECM components, most notably collagen.
A primary function of this compound is the modulation of collagen fibrillogenesis, the process of collagen fibril assembly. researchgate.netoup.com As a member of the SLRP family, PG-Lb interacts with collagen fibers and other ECM proteins to influence the formation and organization of the collagen network. researchgate.netoup.com Research indicates that PG-Lb can promote the formation of type I collagen fibers. researchgate.net The core protein of SLRPs binds to specific sites on collagen molecules, thereby regulating the diameter and spacing of collagen fibrils, which is essential for the biomechanical properties of tissues. oup.comscielo.br The absence or dysregulation of SLRPs, such as decorin, has been shown to result in abnormal collagen fibrils with irregular shapes and sizes, highlighting the critical role of this protein family, including PG-Lb, in matrix assembly. oup.com This regulatory function is fundamental in development, tissue repair, and maintaining the structural integrity of connective tissues. oup.com
Table 1: Role of Small Leucine-Rich Proteoglycans (SLRPs) in Collagen Fibrillogenesis
| SLRP Family Member | Interaction with Collagen | Observed Effect on Fibrillogenesis |
| This compound (Epiphycan) | Interacts with collagen fibers to promote the formation of type I collagen. researchgate.net | Regulates collagen fibril development. researchgate.net |
| Decorin | Binds to various collagen types (I, II, V, VI, XII, XIV). oup.com | Modulates the morphology and orientation of collagen fibrils. oup.com |
| Biglycan (B1168362) | Can regulate collagen fibrillogenesis, sometimes compensating for decorin loss. mdpi.com | Influences collagen matrix assembly. mdpi.com |
| Fibromodulin | Modulates collagen fiber organization, particularly in tendons. | Deficiency leads to disorganized collagen and tendinopathy. |
This compound is prominently expressed in cartilage, particularly in the epiphyseal cartilage during embryonic development, indicating its specialized role in this tissue. researchgate.net Its presence is vital for maintaining the integrity and proper assembly of the cartilage matrix. PG-Lb, classified as a class III SLRP, carries dermatan sulfate glycosaminoglycan (GAG) chains which contribute to its function within the matrix. The interaction of PG-Lb with collagen is a key factor in organizing the fibrillar network of cartilage, which is essential for its ability to withstand compressive forces. researchgate.netmusculoskeletalkey.com The EPYC protein, the gene product of PG-Lb, is crucial for fibrillogenesis through its regulation of collagen fibrils, thereby playing an important role in cartilage development and the maintenance of joint integrity. researchgate.net
Regulation of Collagen Fibrillogenesis and Collagen Fiber Formation
This compound as a Mediator of Cellular Processes
Proteoglycans are deeply involved in mediating a variety of cellular behaviors by acting as structural components and signaling molecules. frontiersin.orgnih.gov They can influence cell-to-matrix interactions and regulate the activity of growth factors and cytokines, thereby affecting fundamental processes like proliferation, differentiation, adhesion, and migration. frontiersin.orgwhiterose.ac.uknih.gov
This compound has been shown to influence cell proliferation and differentiation. frontiersin.org Studies using siRNA to interfere with the expression of EPYC (the gene for PG-Lb) demonstrated that a reduction in this proteoglycan weakened the proliferation of SKOV3 cells. researchgate.net This aligns with the broader understanding that proteoglycans are critical regulators of cell growth and differentiation. frontiersin.orgresearchgate.net They can modulate signaling pathways, such as the PI3K/Akt pathway, and interact with growth factors to either promote or inhibit cell proliferation depending on the cellular context. researchgate.netfrontiersin.org For instance, some proteoglycans trap growth factors, creating a local reservoir that can be gradually released to prompt proliferation. frontiersin.org In cartilage, proteoglycans are essential for chondrogenic differentiation, mediating signaling pathways that govern the development of chondrocytes. frontiersin.orgmdpi.com
Cell adhesion and migration are complex processes that rely on dynamic interactions between the cell and its surrounding ECM, with proteoglycans playing a significant regulatory role. whiterose.ac.uknih.govfrontiersin.org Research has directly implicated this compound in these events. In experiments where EPYC (PG-Lb) expression was suppressed, the migration and invasion capabilities of SKOV3 cells were diminished. researchgate.net This suggests that PG-Lb is involved in pathways that control cell motility, such as focal adhesion signaling. researchgate.net Generally, proteoglycans can either promote or inhibit cell adhesion and migration. whiterose.ac.uk They can function as co-receptors, facilitating the attachment of cells to specific ECM components, or they can create an anti-adhesive environment that promotes motility. whiterose.ac.uknih.gov The balance between different types of proteoglycans often dictates the migratory potential of a cell. whiterose.ac.uk
Table 2: Summary of this compound's Influence on Cellular Processes
| Cellular Process | Finding Related to this compound (EPYC) | General Mechanism for Proteoglycans |
| Proliferation | Interference with EPYC expression weakened cell proliferation. researchgate.net | Regulation of growth factor availability and signaling pathways (e.g., PI3K/Akt). researchgate.netfrontiersin.org |
| Differentiation | Predominantly expressed during cartilage development, suggesting a role in chondrogenesis. researchgate.netfrontiersin.org | Mediate key developmental signaling pathways (e.g., BMP, TGF-β). frontiersin.org |
| Adhesion | Implicated in focal adhesion signaling pathways. researchgate.net | Act as co-receptors to facilitate cell-matrix attachment or as anti-adhesive molecules. whiterose.ac.uknih.gov |
| Migration | Interference with EPYC expression weakened cell migration and invasion. researchgate.net | Destabilize adhesion sites to promote motility or stabilize them to inhibit migration. whiterose.ac.uk |
Influence on Cell Proliferation and Differentiation
Functional Contribution of this compound to Skeletal Development and Homeostasis
This compound plays a specific and critical role in the development and maintenance of the skeleton. oup.commdpi.com Its expression is highly regulated, appearing predominantly in epiphyseal cartilage during embryonic development. nih.gov More specifically, PG-Lb has been observed in a localized pattern associated with hypertrophic chondrocytes within the ossifying area of cartilage. oup.com This specific location suggests its participation in osteogenic processes, the formation of bone tissue. oup.com
As a member of the SLRP family, which is known to be vital for the development and homeostasis of connective tissues, PG-Lb's function is integral to skeletal architecture. oup.com These proteoglycans interact with skeletal growth factors and are involved in organizing the collagen matrices that form the scaffold for mineralized tissues. oup.com The absence or dysregulation of PG-Lb is linked to skeletal abnormalities in model organisms, underscoring its essential contribution to normal skeletal development.
Participation in Chondrogenesis and Cartilage Maturation
This compound, also known as epiphycan or DSPG3, is a key member of the small leucine-rich proteoglycan (SLRP) family and plays a specialized role in the development and maturation of cartilage. Its expression is highly regulated both spatially and temporally during skeletal development. oup.com Research has shown that this compound is preferentially expressed in the zone of flattened chondrocytes within the developing limb cartilage of chick embryos. nih.govglycoforum.gr.jp This specific localization is distinct from other SLRPs like decorin and lumican, which are more broadly expressed in connective tissues, suggesting a unique function for this compound in the chondrogenic process.
Chondrogenesis, the process of cartilage formation, begins with the condensation of mesenchymal cells, which then differentiate into chondrocytes. nih.gov These chondrocytes synthesize and secrete the components of the extracellular matrix (ECM), which is rich in collagens and proteoglycans. nih.govmusculoskeletalkey.com While aggrecan is the most abundant proteoglycan in cartilage, providing osmotic resistance to compressive loads, SLRPs like this compound are crucial for the fine organization of the matrix. musculoskeletalkey.comudel.edu As a dermatan sulfate proteoglycan, this compound contributes to regulating collagen fibrillogenesis, which is essential for maintaining the structural integrity of cartilage. The maturation of the proteoglycan matrix is a critical phase in cartilage development, characterized by the accumulation and organization of specific proteoglycans. nih.gov The expression of this compound in the growth plate suggests it has a significant function in the remodeling of embryonic cartilage and the initial organization of the proteoglycan matrix as the tissue matures. udel.edu Dysregulation or absence of this compound has been linked to skeletal abnormalities in model organisms, underscoring its essential role in normal cartilage development.
Table 1: Research Findings on this compound in Chondrogenesis
| Finding | Observation | Implication | Reference(s) |
|---|---|---|---|
| Specific Expression | Preferentially expressed in the zone of flattened chondrocytes in developing epiphyseal cartilage. | A specialized role in chondrocyte differentiation and maturation stages. | nih.govglycoforum.gr.jp |
| Matrix Component | A dermatan sulfate proteoglycan found in the cartilage extracellular matrix. | Contributes to the structural integrity and organization of the cartilage matrix, likely through interaction with collagen. | rndsystems.com |
| Developmental Role | Its expression pattern is distinct from other broadly distributed SLRPs. Absence is linked to skeletal abnormalities. | Essential for proper skeletal and cartilage development. |
| Maturation Function | Expressed in the growth plate during cartilage remodeling. | Participates in the organization of the matrix during cartilage maturation. | udel.edu |
Involvement in Osteoinduction and Bone Formation Processes
A compelling line of evidence points to this compound's involvement in bone formation, a process known as osteoinduction. This link was first strongly suggested by the discovery of significant structural similarity between this compound and Osteoinductive Factor (OIF). nih.gov Analysis of cDNA clones for chick this compound revealed that its core protein shares approximately 50% sequence homology with human OIF, particularly in the leucine-rich repeat region. nih.gov Furthermore, the relative positions of six cysteine residues are conserved in both molecules, suggesting an evolutionarily maintained structure critical for a shared biological function. nih.gov
This structural relationship, combined with the unique expression of this compound in the ossifying areas of cartilage, led to the hypothesis that it actively participates in osteogenic processes. oup.comnih.gov During endochondral ossification, cartilage serves as a template that is gradually replaced by bone. This compound is found precisely in these transitional zones, such as the hypertrophic chondrocyte area in the growth plate, where cartilage mineralization and subsequent bone formation occur. oup.com While direct osteoinductive activity has been a primary focus of investigation since the 1990s, its role is understood as part of a complex regulatory network. The function of other SLRPs in bone further supports this concept; for example, biglycan-null mice exhibit decreased bone mass, implicating it in bone formation, and osteoadherin, another SLRP, promotes osteoblast attachment. oup.comrupress.org The close structural and locational relationship of this compound with the process of bone formation strongly indicates its role as a modulator in the osteogenic program. nih.gov
Table 2: Comparison of this compound and Osteoinductive Factor (OIF)
| Feature | This compound | Osteoinductive Factor (OIF) | Significance of Similarity | Reference(s) |
|---|---|---|---|---|
| Molecular Family | Small Leucine-Rich Proteoglycan (SLRP) | Growth Factor | Suggests this compound may have growth factor-like or modulatory functions. | nih.gov |
| Sequence Homology | Shares ~50% amino acid sequence identity in the LRR region with human OIF. | N/A | High degree of homology points towards a related biological function in bone morphogenesis. | nih.gov |
| Cysteine Residues | 6 conserved cysteine residues with invariant relative positions. | 6 conserved cysteine residues with invariant relative positions. | Conservation of these residues implies a critical structural and functional role. | nih.gov |
| Expression Site | Expressed in the ossifying area of cartilage (e.g., hypertrophic zone). | Involved in bone formation. | Colocalization in areas of active bone formation supports a role for this compound in osteogenesis. | oup.comnih.gov |
This compound's Engagement in Signal Transduction Pathways
Modulation of Growth Factor Bioavailability and Signaling (e.g., TGF-β superfamily, HGF, FGF)
Proteoglycans are major regulators of signal transduction, often acting as co-receptors that modulate the activity of growth factors. nih.gov The SLRP family, to which this compound belongs, is particularly known for constituting a network of signal regulation for multiple pathways, including those driven by the Transforming Growth Factor-β (TGF-β) superfamily, Hepatocyte Growth Factor (HGF), and Fibroblast Growth Factors (FGFs). uni-frankfurt.demdpi.com SLRPs can bind directly to growth factors and their receptors, sequestering them in the extracellular matrix, protecting them from degradation, and presenting them to their signaling receptors, thereby modulating their bioavailability and activity. nih.govuni-frankfurt.de
For instance, the SLRP decorin is known to inhibit tumor growth by binding to and suppressing TGF-β and Epidermal Growth Factor Receptor (EGFR) pathways. mdpi.com Another SLRP, biglycan, regulates the activity of TGF-β and Bone Morphogenetic Protein 4 (BMP4), which is a member of the TGF-β superfamily critical for the osteogenic program. mdpi.com While direct interactions for this compound with all these factors are still under investigation, its membership in the SLRP family and its role in cartilage and bone development—processes heavily controlled by the TGF-β/BMP axis—strongly imply its involvement in modulating these signals. mdpi.com
The mechanism of modulation often involves the glycosaminoglycan (GAG) chains of proteoglycans. Heparan sulfate proteoglycans (HSPGs), for example, are well-documented modulators of FGF signaling, acting as co-receptors essential for the formation of a stable FGF-FGFR signaling complex. nih.govphysiology.org Other proteoglycans like syndecan-1 act as co-receptors for HGF. mdpi.com Given that this compound carries dermatan sulfate GAG chains and has a core protein with structural similarity to a growth factor (OIF), it is positioned to interact with and regulate the signaling of key morphogens like the TGF-β, HGF, and FGF families. nih.gov
Table 3: Examples of Proteoglycan-Mediated Growth Factor Modulation
| Proteoglycan | Proteoglycan Family/Type | Growth Factor(s) Modulated | Mechanism of Action | Reference(s) |
|---|---|---|---|---|
| Decorin | SLRP | TGF-β, EGFR | Binds to growth factors/receptors, inhibiting their signaling. | mdpi.com |
| Biglycan | SLRP | TGF-β, BMP4, Wnt | Regulates activity of growth factors involved in osteogenesis. | mdpi.com |
| Syndecans | Transmembrane HSPG | FGF, HGF | Act as co-receptors, presenting ligands to receptors and stabilizing signaling complexes. | mdpi.comnih.gov |
| Betaglycan | Transmembrane Proteoglycan | TGF-β Superfamily | Acts as a co-receptor, enhancing ligand binding to signaling receptors. | nih.gov |
| Perlecan (B1176706) | Basement Membrane HSPG | FGF, VEGF | Interacts with cytokines via core protein and HS chains to affect cell growth. | mdpi.com |
Interaction with Intracellular Signaling Cascades (e.g., PI3K/Akt pathway, focal adhesion signaling)
Beyond modulating extracellular growth factors, proteoglycans influence intracellular signaling cascades that control cell survival, proliferation, and adhesion. uni-frankfurt.de These effects are often mediated through interactions at focal adhesions, which are complex structures that link the extracellular matrix to the intracellular actin cytoskeleton via integrin receptors. sinobiological.com The activation of focal adhesions triggers downstream pathways, including the PI3K/Akt and focal adhesion kinase (FAK) signaling cascades. frontiersin.org
While direct evidence detailing this compound's specific interactions with these intracellular pathways is emerging, the functions of other SLRPs and proteoglycans provide a clear framework for its potential roles. For example, the SLRP lumican has been shown to regulate integrin-FAK signaling. Another proteoglycan, CSPG4/NG2, binds to collagen VI in the tumor microenvironment to promote cell survival and adhesion through the PI3K pathway. nih.gov Transmembrane proteoglycans like syndecans possess cytoplasmic domains that directly interact with intracellular signaling molecules and cytoskeletal components, influencing pathways that regulate cell adhesion and migration. physiology.orgfrontiersin.org
Given that this compound is a component of the extracellular matrix that interacts with collagen, it is plausible that it influences cell behavior by modulating cell-matrix adhesion. This interaction could affect the clustering and activation of integrins within focal adhesions. The activation of integrins is known to up-regulate PI3K signaling in a manner dependent on scaffolding proteins. frontiersin.org Therefore, by influencing the organization of the ECM and its connection to the cell surface, this compound can indirectly participate in the regulation of focal adhesion signaling and the PI3K/Akt pathway, thereby controlling critical cellular processes in cartilage and bone.
Table 4: Proteoglycan Interactions with Intracellular Signaling Components
| Proteoglycan | Interaction Partner(s) | Downstream Pathway/Effect | Reference(s) |
|---|---|---|---|
| CSPG4/NG2 | Collagen VI | Promotes cell survival and adhesion via the PI3K pathway. | nih.gov |
| Lumican | Integrins | Regulates integrin-FAK signaling. | |
| Syndecan-4 | Fibronectin, Intracellular kinases (e.g., PKCα) | Activates MAPK pathways, leading to cell proliferation and migration. | mdpi.comfrontiersin.org |
| Serglycin | CD44 | Promotes cell aggressiveness and stemness. | frontiersin.org |
Molecular Interactions Involving Proteoglycan Lb
Interactions with Core Extracellular Matrix Constituents
Proteoglycan-Lb plays a significant role in the architecture of the extracellular matrix through its direct and indirect associations with key structural components. researchgate.netgenecards.org These interactions are crucial for tissue integrity and development. nih.gov
Direct Binding to Collagen Types
As a member of the SLRP family, this compound is centrally involved in the process of collagen fibrillogenesis. oup.comresearchgate.net It interacts with collagen fibers, contributing to the organization and formation of type I collagen fibers. researchgate.netnih.gov The binding of SLRPs to collagen is a critical step in regulating the diameter and spacing of collagen fibrils, a process essential for the mechanical properties of connective tissues. researchgate.net While this compound's specific interactions are a subject of ongoing research, the functions of the broader SLRP family provide context for its role. oup.com Several SLRPs have been shown to bind to a variety of collagen types, highlighting their importance in matrix assembly. oup.com
Table 1: Documented Interactions of SLRP Family Members with Collagen Types This table summarizes the known binding interactions between various Small Leucine-Rich Proteoglycans (SLRPs) and different types of collagen, providing context for the function of this compound within this family.
| SLRP Family Member | Class | Bound Collagen Types | Reference(s) |
| This compound (Epiphycan) | III | Type I | researchgate.netnih.gov |
| Decorin | I | Types I, II, V, VI, XII, XIV | oup.comfrontiersin.org |
| Biglycan (B1168362) | I | Types I, II, III, IV, VI | oup.comfrontiersin.org |
| Fibromodulin | II | Types I, II, XII | oup.compnas.org |
| Lumican | II | Types I, VI | oup.com |
Associations with Other Proteoglycans and Matrix Components (e.g., decorin, biglycan)
This compound is classified as a Class III SLRP, distinguishing it from Class I members like decorin and biglycan. udel.edu In epiphyseal cartilage, from which its name "epiphycan" is derived, this compound is found alongside decorin and biglycan. udel.edu While direct binding between this compound and other SLRPs is not extensively documented, their co-localization implies a coordinated function in organizing the ECM. udel.edu The SLRP family as a whole participates in forming a complex molecular network. researchgate.net For example, decorin and biglycan are known to interact with other matrix proteins, such as tropoelastin, in addition to collagen. frontiersin.orgcapes.gov.br These associations collectively maintain tissue structure and stability. frontiersin.org this compound's role involves interacting with various ECM proteins to regulate fibrillogenesis and matrix assembly. genecards.orgpromega.de
Ligand Binding and Coreceptor Functions of this compound
Beyond its structural role, this compound is implicated in cell signaling processes through its ability to bind soluble factors and potentially act as a coreceptor. researchgate.netnih.gov
Interaction with Soluble Growth Factors and Cytokines
A key function of the SLRP family is the sequestration and modulation of growth factors and cytokines within the ECM. oup.comresearchgate.net This regulation controls the bioavailability of these signaling molecules. researchgate.net For instance, decorin and biglycan are well-known for binding to Transforming Growth Factor-beta (TGF-β), thereby inhibiting its activity. udel.eduoup.comscientificarchives.com Although the specific growth factors that bind directly to this compound are still being identified, its membership in the SLRP family suggests it participates in this regulatory function. oup.comnih.gov Proteoglycans, in general, can trap and release a variety of growth factors and cytokines, influencing processes like cell proliferation and tissue regeneration. frontiersin.org
Table 2: Examples of SLRP Interactions with Growth Factors & Cytokines This table provides examples of binding interactions between SLRPs and key signaling molecules, illustrating a primary function of this proteoglycan family.
| SLRP Family Member | Bound Ligand | Effect of Interaction | Reference(s) |
| Decorin | TGF-β (all isoforms) | Sequesters and inhibits TGF-β signaling | oup.comscientificarchives.com |
| Biglycan | TGF-β (all isoforms), TGF-α | Binds and modulates TGF-β; binds TGF-α | scientificarchives.com |
| Fibromodulin | TGF-β (all isoforms) | Binds and modulates TGF-β signaling | oup.comscientificarchives.com |
| Asporin | TGF-β1 | Binds and inhibits TGF-β1 | scientificarchives.com |
Potential as a Coreceptor for Cell Surface Receptors (e.g., integrins, CD44, Toll-like receptors)
Proteoglycans on the cell surface often function as coreceptors, modulating the signaling of primary receptors. nih.govphysiology.org While direct evidence for this compound is emerging, related proteoglycans provide strong parallel examples. Research indicates that this compound (EPYC) is involved in focal adhesion signaling pathways, which are fundamentally mediated by integrins. researchgate.netnih.gov
Other SLRPs and cell-surface proteoglycans have established coreceptor roles:
Integrins: Syndecans, a family of heparan sulfate (B86663) proteoglycans, cooperate with integrins to facilitate cell adhesion and motility. nih.govportlandpress.com
CD44: This receptor primarily binds hyaluronic acid but also interacts with other molecules. nih.gov The proteoglycan serglycin can bind directly to CD44. frontiersin.org
Toll-like Receptors (TLRs): Decorin can engage TLR2 and TLR4 to induce an inflammatory response. frontiersin.org Biglycan also binds to TLR2 and TLR4 on endothelial cells. nih.gov Given that this compound belongs to the same SLRP family as decorin and biglycan, it is plausible that it may possess similar capabilities to modulate cell surface receptor signaling.
Identification of Intracellular and Extracellular Interacting Proteins with this compound (e.g., PLCG2, CRK)
To understand the signaling pathways involving this compound, researchers have used predictive models to identify potential interacting proteins. researchgate.netnih.gov Bioinformatic analyses using tools like HitPredict have suggested that this compound (EPYC) may interact with specific intracellular signaling proteins. researchgate.netnih.gov These predicted interactions implicate this compound in crucial signal transduction cascades. researchgate.net
The primary predicted interacting partners are:
PLCG2 (Phospholipase C Gamma 2): This enzyme is highly expressed in hematopoietic cells and is a key regulator of immune responses. researchgate.net It catalyzes the hydrolysis of phospholipids (B1166683) to generate second messengers that initiate intracellular calcium flux. researchgate.net
CRK (Crk proto-oncogene, adaptor protein): CRK is an adapter protein involved in transducing signals from various receptors by linking them to downstream effectors through its SH2 and SH3 domains. researchgate.net
The potential interaction with PLCG2 and CRK suggests that this compound could play a role in modulating intracellular signaling events related to cell growth, differentiation, and migration. researchgate.netnih.gov
Table 3: Predicted Protein Interactors of this compound (EPYC) This table details the proteins predicted to interact with this compound, along with their primary functions, suggesting involvement in intracellular signaling.
| Interacting Protein | Protein Family/Type | Primary Function | Reference(s) |
| PLCG2 | Phospholipase | Generates second messengers (IP3, DAG) to regulate intracellular calcium and protein kinase C activation; key in immune cell signaling. | researchgate.netnih.govresearchgate.net |
| CRK | Adaptor Protein | Mediates assembly of signaling complexes and transduces signals from receptor tyrosine kinases and other proteins. | researchgate.netnih.govresearchgate.net |
Proteoglycan Lb in Disease Models and Pathological Contexts
Proteoglycan-Lb in Skeletal Disorders and Related Models
The structural integrity of skeletal tissues, such as cartilage, relies heavily on the composition and organization of the ECM. Proteoglycans are key players in maintaining this integrity, and their dysfunction is implicated in several skeletal disorders. e-neurospine.org
Role in Chondrodysplasias and Cartilage Degeneration Models
Chondrodysplasias are a group of disorders characterized by abnormal cartilage and bone growth. oup.com The expression of various proteoglycans is tightly regulated during skeletal development, and disruptions in this process can lead to severe skeletal abnormalities. oup.com While specific research directly implicating this compound in naturally occurring chondrodysplasias is limited, its expression in cartilage suggests a potential role. frontiersin.org
In models of cartilage degeneration, the loss of proteoglycans is a central pathological event. nih.govnih.gov Animal models, including those induced by enzymatic degradation or surgical instability, consistently show proteoglycan depletion as a key feature of cartilage breakdown. nih.govresearchgate.net For instance, in vitro models using collagenase treatment to mimic early osteoarthritis demonstrate significant proteoglycan loss from the superficial and intermediate zones of articular cartilage. nih.gov Similarly, spontaneous osteoarthritis models in mice, such as the STR/ort strain, exhibit proteoglycan loss as a hallmark of the disease. fortunejournals.com While these studies often refer to total proteoglycan content, the contribution of individual proteoglycans like PG-Lb to these degenerative processes is an area of ongoing investigation.
Analysis in Osteoarthritis (OA) Models
Osteoarthritis is a degenerative joint disease characterized by the progressive loss of articular cartilage. nih.gov A key biochemical change in OA is the degradation and loss of proteoglycans from the cartilage matrix, which compromises the tissue's ability to withstand mechanical loads. nih.gov
Animal models are crucial for studying the pathogenesis of OA and for testing potential therapeutic agents. researchgate.net These models can be spontaneous, like in certain strains of mice and guinea pigs, or induced through surgical, chemical, or mechanical means. researchgate.netnih.gov A common finding across various OA models is the early loss of proteoglycans. nih.gov For example, in a rat model where OA is induced by meniscal tear, proteoglycan loss is observed as early as three weeks post-surgery. fortunejournals.com In chemically-induced models using agents like mono-iodoacetate, chondrocyte death is followed by significant proteoglycan loss. researchgate.netnih.gov
Histological staining, such as with Safranin-O, is commonly used to visualize and quantify proteoglycan content in cartilage sections from these models, with reduced staining indicating proteoglycan depletion. nih.govresearchgate.net While these models have been instrumental in understanding the general role of proteoglycans in OA, specific studies focusing on the dynamics of this compound expression and degradation in these models are needed to elucidate its precise contribution to the disease.
Contributions to Ehlers-Danlos Syndrome Phenotypes in Animal Models
Ehlers-Danlos syndromes (EDS) are a group of inherited connective tissue disorders characterized by joint hypermobility, skin hyperextensibility, and tissue fragility. nih.gov While most types of EDS are caused by defects in collagen, recent research has linked some rarer forms to abnormalities in glycosaminoglycan (GAG) biosynthesis, which are essential components of proteoglycans. unsed.orgnih.gov
Animal models have been instrumental in understanding the link between proteoglycan defects and EDS-like phenotypes. unsed.org For example, mice deficient in the SLRP decorin (Dcn-/-) exhibit skin fragility and abnormal collagen fibril morphology, mirroring some aspects of EDS. unsed.org Similarly, lumican-deficient mice also display an EDS-like phenotype with reduced skin tensile strength. oup.com
More specifically, musculocontractural EDS (mcEDS) is caused by mutations in genes involved in dermatan sulfate (B86663) (DS) biosynthesis, such as CHST14 and DSE. mdpi.com Since this compound is a dermatan sulfate proteoglycan, these findings are particularly relevant. frontiersin.org Mouse models of mcEDS, with deletions in Chst14 or Dse, show phenotypes that resemble the human condition, including skin fragility and altered collagen fibril structure. mdpi.com These models underscore the importance of proper GAG synthesis on proteoglycans for maintaining connective tissue integrity.
| Animal Model | Gene Defect | Key Phenotypic Features Related to EDS | Reference |
| Decorin-deficient mouse | Dcn | Skin fragility, abnormal collagen fibril morphology | unsed.org |
| Lumican-deficient mouse | Lum | Skin laxity, reduced skin tensile strength | oup.com |
| mcEDS mouse model | Chst14 | Skin fragility, thoracic kyphosis, myopathy | mdpi.com |
| mcEDS mouse model | Dse | Skin fragility, suppressed growth | mdpi.com |
Involvement of this compound in Cancer Progression Models
The tumor microenvironment (TME) is a complex and dynamic network of cells and extracellular matrix that plays a critical role in cancer progression. frontiersin.orgmdpi.com Proteoglycans, as key components of the TME, are increasingly recognized for their involvement in tumor growth, invasion, and metastasis. mdpi.comresearchgate.net
Regulation of Invasion and Metastasis in Ovarian Cancer Models
Ovarian cancer is a highly metastatic disease, and understanding the mechanisms of invasion and metastasis is crucial for developing effective therapies. frontiersin.org Recent studies have identified this compound (epiphycan) as a potential regulator of these processes in ovarian cancer models. frontiersin.org
Research has shown that this compound is expressed in ovarian cancer tissues and its levels may correlate with patient outcomes. frontiersin.org In preclinical models of ovarian cancer, this compound has been found to promote metastasis. frontiersin.org The mechanism appears to involve its interaction with other ECM components, such as collagen fibers, which can facilitate cancer cell migration and invasion. frontiersin.org This is consistent with the broader role of SLRPs in regulating collagen fibrillogenesis, a process that can influence the tumor matrix and support metastatic spread. oup.com
Another proteoglycan, chondroitin (B13769445) sulfate proteoglycan 4 (CSPG4), has also been shown to promote invasion and spheroid formation in ovarian cancer models, highlighting the multifaceted role of proteoglycans in this disease. nih.gov
Impact on Tumor Microenvironment in Preclinical Models
The TME is a critical regulator of tumor progression, influencing processes such as cell proliferation, adhesion, and migration. frontiersin.orgfrontiersin.orgnih.gov Proteoglycans contribute significantly to the structure and function of the TME. mdpi.comnih.gov
In preclinical cancer models, the expression of various proteoglycans is often altered. frontiersin.org For example, the heparan sulfate proteoglycan perlecan (B1176706) has been shown to be essential for tumor growth and angiogenesis in xenograft models of colon carcinoma and melanoma. nih.gov Conversely, another SLRP, decorin, can act as a tumor suppressor by inhibiting growth factor signaling. nih.govnih.gov
While specific studies on the comprehensive impact of this compound on the TME are still emerging, its role as an ECM component suggests it influences the physical properties of the tumor stroma. frontiersin.org The interaction of this compound with collagen can contribute to the remodeling of the ECM, which is a hallmark of cancer progression. frontiersin.orgmdpi.com The TME is a complex interplay of various cellular and matrix components, and proteoglycans like PG-Lb are integral to the signaling networks that drive tumor cell behavior. frontiersin.orgmdpi.com
| Proteoglycan | Cancer Model | Observed Effect on Tumor Microenvironment | Reference |
| This compound (Epiphycan) | Ovarian Cancer | Promotes metastasis, interacts with collagen fibers | frontiersin.org |
| Perlecan | Colon Carcinoma, Melanoma Xenografts | Essential for tumor growth and angiogenesis | nih.gov |
| Decorin | Murine Xenograft Models | Reduces tumor growth and metastasis | nih.gov |
| Chondroitin Sulfate Proteoglycan 4 (CSPG4) | Ovarian Cancer | Promotes invasion and spheroid formation | nih.gov |
This compound Associations with Other Tissue Pathologies
Implications in Hearing Impairment Models
The essential role of this compound in auditory function has been demonstrated through targeted genetic models. Research utilizing Epyc knockout (KO) mice, generated via the CRISPR/Cas9 system, has provided direct evidence of its necessity for normal hearing. researchgate.netnih.gov
Transcript analysis has localized the expression of Epyc mRNA abundantly and specifically to the supporting cells within the organ of Corti in both neonatal and adult mice. researchgate.netnih.gov Further detailed single-cell transcriptomic profiling has identified its presence in several types of supporting cells, including inner border cells, inner phalangeal cells, Hensen's cells, Claudius cells, and inner and outer sulcus cells. pnas.orgresearchgate.net This specific expression pattern underscores its importance in the non-sensory components of the auditory system that are crucial for maintaining the delicate environment required for hearing.
| Model System | Genetic Alteration | Key Phenotype | Cellular Localization of Expression | Reference |
|---|---|---|---|---|
| Mouse (Mus musculus) | Epiphycan (Epyc) knockout (KO) | Elevated auditory brain-stem response (ABR) threshold at frequencies >16 kHz (high-frequency hearing loss). | Supporting cells within the organ of Corti (e.g., inner border, phalangeal, Hensen's, Claudius, sulcus cells). | researchgate.netnih.govpnas.org |
Role in Corneal Dystrophy Models
The involvement of this compound in corneal pathology is primarily understood through its association with Posterior Amorphous Corneal Dystrophy (PACD), a rare, autosomal dominant disorder. plos.orgeyewiki.org This condition is not caused by a mutation in the EPYC gene alone but is linked to a contiguous gene deletion on chromosome 12q21.33. eyewiki.orgresearchgate.netresearchgate.net This deletion encompasses a cluster of four SLRP genes: KERA (Keratocan), LUM (Lumican), DCN (Decorin), and EPYC (Epiphycan). plos.orgjensenlab.org
PACD is characterized by sheet-like opacification of the posterior corneal stroma, corneal thinning, and a flattening of the corneal curvature. eyewiki.org Given that all four SLRPs are deleted in affected individuals, PACD is considered a contiguous gene deletion syndrome, and the phenotype likely results from the combined haploinsufficiency (loss of one of two gene copies) of these proteins. plos.orgresearchgate.net These SLRPs are crucial for the proper assembly of collagen fibrils and the maintenance of the extracellular matrix, which are essential for corneal transparency. plos.orgeyewiki.org
While the loss of EPYC is a component of the genetic basis for PACD, its specific contribution to the corneal phenotype is considered minor compared to other SLRPs in the deleted cluster. frontiersin.orggenecards.org Studies have shown that the expression of EPYC in the cornea is negligible or significantly lower than that of LUM and KERA. plos.orgarvojournals.org Mouse models with a deficiency in lumican alone develop posterior corneal opacification, a key feature of PACD. plos.org This has led to the hypothesis that lumican deficiency is the primary driver of the corneal opacity seen in PACD, while the deletion of EPYC and the other genes may contribute to other associated features. plos.org
| Disease Model | Genetic Basis | Key Phenotypes | Associated Genes in Deletion | Reference |
|---|---|---|---|---|
| Posterior Amorphous Corneal Dystrophy (PACD) | Heterozygous deletion on chromosome 12q21.33 | Posterior stromal opacification, corneal thinning, corneal flattening. | KERA, LUM, DCN, EPYC (this compound) | plos.orgeyewiki.orgresearchgate.netjensenlab.org |
Underlying Mechanisms of this compound Dysregulation in Disease States
Aberrant Expression Patterns in Disease Models
In the context of the disease models discussed, the dysregulation of this compound is primarily one of absence due to genetic deletion rather than altered expression levels.
In hearing impairment models, the key finding is the specific expression of Epyc in the supporting cells of a healthy cochlea, and its complete absence in the knockout models which leads to a functional deficit. researchgate.netnih.gov Single-cell RNA sequencing has confirmed that Epyc is a marker for several supporting cell types, including Claudius, inner and outer sulcus, inner border, inner phalangeal, and Hensen's cells. pnas.org Its expression is necessary for the normal physiological processes these cells support.
In corneal dystrophy, the situation is more complex. While EPYC is deleted in PACD, its baseline expression in the healthy cornea is already very low compared to other structurally crucial SLRPs like lumican and keratocan. plos.orgarvojournals.org Quantitative PCR analyses have confirmed that LUM and KERA show significantly higher expression in the cornea than DCN, which in turn is expressed at higher, though not statistically significant, levels than EPYC. plos.org Therefore, the aberrant pattern in PACD is the complete loss of an already low-expression gene, in conjunction with the loss of highly expressed and functionally critical corneal SLRPs. plos.org
Functional Consequences of Genetic Mutations or Altered Processing in Model Systems
The functional consequences of this compound dysregulation are directly observed in knockout and gene deletion models.
The primary model system for studying the isolated function of this compound is the Epyc knockout mouse. researchgate.netnih.gov The functional consequence of this specific genetic mutation is a non-syndromic, high-frequency hearing loss. nih.gov The absence of this compound impairs the normal auditory function maintained by the supporting cells of the organ of Corti, without causing gross morphological defects, suggesting a role in ion homeostasis or mechanical support within the cochlear partition. researchgate.netnih.govpnas.org
For corneal pathologies, a model with a mutation solely in EPYC that results in a corneal dystrophy phenotype has not been described. The functional consequence of its loss is only understood as part of the contiguous gene deletion that causes PACD. plos.orgeyewiki.org The haploinsufficiency of the four SLRPs, including this compound, results in disorganized collagen fibrillogenesis and a compromised extracellular matrix, leading to the loss of corneal transparency and structural integrity. plos.org While lumican and keratocan are thought to be the main contributors to this phenotype, the loss of decorin and this compound may exacerbate the condition or contribute to other, more subtle, features of the disease. plos.orgjensenlab.org
Compound and Gene Name Reference Table
| Name Mentioned in Article | Full Name / Alternative Names | Gene Symbol |
| This compound | Epiphycan, Dermatan Sulfate Proteoglycan 3 (DSPG3) | EPYC |
| Lumican | LUM | |
| Decorin | DCN | |
| Keratocan | KERA | |
| Fibromodulin | FMOD | |
| Biglycan (B1168362) | BGN | |
| Osteoglycin | OGN |
Advanced Methodological Approaches for Proteoglycan Lb Research
Genetic and Animal Model Systems in Proteoglycan-Lb Investigation
Genetic manipulation of the parasite, coupled with infection studies in animal models, provides the most direct way to assess the in vivo function of this compound.
The primary method for determining the function of a specific this compound gene is through its targeted deletion, creating a knockout (KO) parasite line. This is typically achieved using homologous recombination, where the target gene is replaced with a drug-resistance marker. For instance, studies on Leishmania have successfully used this approach to create mutants lacking specific proteoglycan genes. mdpi.com
The process involves:
Construct Design: Flanking regions of the target this compound gene are cloned into a vector on either side of a selectable marker gene (e.g., neomycin or puromycin (B1679871) resistance).
Transfection: The linearized construct is introduced into the parasites, often via electroporation. frontiersin.org
Selection and Cloning: Parasites that have successfully integrated the construct are selected by growing them in the presence of the corresponding drug. Clonal lines are then established from single parasites.
Verification: Gene deletion is confirmed through a combination of PCR, Southern blotting, and quantitative real-time PCR (qRT-PCR) to ensure the absence of the target gene's transcript. biorxiv.org
Characterization of these knockout models involves comparing their phenotype to the wild-type strain. Key parameters assessed often include parasite morphology, growth rate, and, most importantly, virulence. This is typically evaluated using in vitro macrophage infection assays and in vivo infection models (e.g., in BALB/c or C57BL/6 mice), where lesion development and parasite burden in tissues like the spleen and liver are quantified. mdpi.comfrontiersin.org For example, centrin gene-deleted Leishmania mutants have been extensively studied as potential vaccine candidates, demonstrating reduced parasite burden in animal models. mdpi.com Similarly, knockout mice for host factors like the transmembrane activator and CAML interactor (TACI) have been used to understand how host genetics influence susceptibility to Leishmania infection. pnas.org
Knock-in models, where a gene is replaced by a modified or tagged version, are also valuable. This allows for the study of specific protein domains or the tracking of the this compound molecule within the host-parasite system.
| Parameter | Methodology | Expected Outcome / Information Gained | Reference Example |
|---|---|---|---|
| Gene Deletion Confirmation | PCR, Southern Blot, qRT-PCR | Confirms absence of the target this compound gene and its transcript. | biorxiv.org |
| In Vitro Growth | Promastigote culture and cell counting | Determines if the gene is essential for basic parasite proliferation. | jenabioscience.com |
| Virulence Assessment (In Vivo) | Infection of susceptible mouse models (e.g., BALB/c); measurement of lesion size and tissue parasite load. | Reveals the role of this compound in establishing and maintaining infection. | mdpi.comfrontiersin.org |
| Host Cell Interaction | Macrophage infection assays; quantification of infection rates and intracellular survival. | Elucidates the function of this compound in host cell invasion and replication within phagolysosomes. | pnas.org |
To confirm that a phenotype observed in a knockout model is specifically due to the deleted gene, researchers create "add-back" or complemented strains. In these transgenic models, a copy of the original gene is reintroduced into the knockout parasite, usually on an episomal plasmid. frontiersin.org Restoration of the wild-type phenotype in the add-back strain provides definitive proof of the gene's function.
Overexpression models, where the this compound is expressed at higher-than-normal levels, can also be used to investigate its roles. These models can help uncover functions that might not be apparent at physiological expression levels or can be used to study dose-dependent effects of the molecule. For instance, transgenic mouse models expressing specific human leukocyte antigen (HLA) genes have been instrumental in testing the immunogenicity of parasite-derived peptides for vaccine development. mdpi.com
Generation and Characterization of this compound Knockout and Knock-in Models
Molecular and Cellular Biology Techniques for this compound Studies
A variety of molecular and cellular techniques are employed to study this compound at the gene, protein, and functional levels.
Quantitative analysis of gene expression is fundamental to understanding when and under what conditions this compound is produced.
Quantitative Real-Time PCR (qRT-PCR): This technique is widely used to measure the transcript levels of specific this compound genes. nih.gov It is crucial for comparing gene expression between different parasite life stages (e.g., promastigotes vs. amastigotes), in response to environmental stimuli, or in drug-resistant versus sensitive strains. nih.govscielo.br The method involves reverse transcribing RNA into cDNA, followed by PCR amplification using gene-specific primers and a fluorescent dye (like SYBR Green) or a probe to quantify the amount of amplified product in real-time. biorxiv.orgfrontiersin.orgplos.org
RNA-Sequencing (RNA-Seq): This powerful, high-throughput approach provides a comprehensive snapshot of the entire transcriptome. In this compound research, RNA-Seq can be used to identify which proteoglycan genes are expressed by the parasite, discover novel proteoglycan-related transcripts, and analyze the broader transcriptional changes that occur in both the parasite and the host cell upon infection.
| Technique | Principle | Application in this compound Research | Key Findings |
|---|---|---|---|
| qRT-PCR | Reverse transcription of RNA to cDNA followed by real-time PCR amplification to quantify specific transcripts. frontiersin.org | Validating knockout success; comparing expression in different life stages; studying gene regulation under stress. | Demonstrated differential expression of genes in drug-resistant vs. sensitive Leishmania strains. nih.gov |
| RNA-Sequencing | High-throughput sequencing of all RNA molecules in a sample to provide a global gene expression profile. | Discovery of novel proteoglycan genes; analyzing host and parasite transcriptomic changes during infection. | Identified broad changes in gene expression in host macrophages following Leishmania infection. unicamp.br |
Determining the subcellular location of this compound is key to understanding its function. Immunofluorescence and immunohistochemistry use specific antibodies to visualize the protein in fixed parasites or infected tissues. nih.gov
Immunofluorescence Microscopy: This technique is used to pinpoint the location of this compound on or within the parasite (e.g., cell surface, flagellar pocket, or secreted into the host cell). researchgate.net It often reveals that these molecules are present on the surface of both promastigote and amastigote forms. researchgate.net Studies using this method have shown that some Leishmania proteoglycans are secreted by amastigotes into the parasitophorous vacuole of the host macrophage. nih.gov
Immunoelectron Microscopy: For higher resolution, immunogold labeling combined with electron microscopy can precisely localize this compound to specific organelles or membrane domains.
These localization studies have been critical in showing that proteoglycans are often found on the parasite's surface, where they can directly interact with host cell receptors, or are secreted to modulate the host cell environment. nih.govresearchgate.net
To test the functional consequences of this compound expression or deletion, a range of in vitro assays are employed.
Cell Proliferation Assays: The growth rate of knockout or transgenic parasite strains is compared to wild-type strains to determine if this compound is involved in cell division and viability. This can be done by direct cell counting or by using metabolic assays with reagents like resazurin. jenabioscience.com
Migration and Invasion Assays: The ability of parasites to move through an extracellular matrix and invade host cells is a critical aspect of pathogenesis. Transwell migration assays or 3D collagen matrix models can be used to assess the role of this compound in parasite motility and tissue invasion. peerj.com The efficiency of macrophage invasion is a standard assay, where host cells are incubated with parasites and the percentage of infected cells and the number of parasites per cell are quantified, often using microscopy after fluorescent staining. nih.gov
Macrophage Interaction Assays: These are the cornerstone for studying host-parasite interactions. By infecting primary macrophages or macrophage-like cell lines (e.g., THP-1) with different parasite strains, researchers can measure the role of this compound in attachment, uptake (phagocytosis), and intracellular survival and replication. nih.govnih.gov
Immunohistochemical and Immunofluorescent Localization Studies
Biochemical and Proteomic Strategies for this compound Characterization
The intricate nature of this compound, with its glycosaminoglycan (GAG) chains and protein core, necessitates specialized biochemical and proteomic techniques for its detailed characterization.
Advanced Isolation and Purification Methodologies
Isolating this compound from the complex extracellular matrix (ECM) is a multi-step process designed to separate it from other components like collagen and larger proteoglycans. The initial step typically involves extraction from tissues, such as embryonic or epiphyseal cartilage, using chaotropic agents.
A common procedure involves a sequential extraction protocol:
Initial Extraction: Tissues are treated with a 4M guanidine (B92328) hydrochloride (GnHCl) solution, often at 4°C with protease inhibitors, to solubilize proteoglycans not tightly bound to the mineralized matrix. nih.gov
Mineral-Associated Extraction: For tissues like bone, a subsequent extraction step using 0.5M Ethylenediaminetetraacetic acid (EDTA) in 4M GnHCl is employed to chelate calcium ions and release mineral-associated proteoglycans. nih.gov
Density Gradient Centrifugation: The extracts are then subjected to Cesium Chloride (CsCl) density gradient centrifugation. Due to its relatively low GAG content, this compound has a low buoyant density and partitions at 1.35–1.45 g/mL. This step is crucial for separating it from large, high-density proteoglycans.
Chromatographic Purification: Further purification is achieved through a series of column chromatography techniques. nih.gov These methods separate molecules based on properties like charge, size, and hydrophobicity.
Table 1: Chromatographic and Buffer Systems for this compound Purification
| Technique | Matrix/Resin | Buffer System Example | Purpose | Reference |
| Ion-Exchange Chromatography | DEAE-Cellulose | Elution with a 0.3–0.5M NaCl gradient in 50 mM Tris-HCl, 4M Urea, pH 7.4 | Separates based on charge; PG-Lb binds weakly. | |
| Size-Exclusion Chromatography | Sepharose CL-4B | 50 mM Sodium Acetate, 0.15M NaCl, pH 6.8 | Separates based on size; removes aggregates. | |
| Hydroxyapatite Chromatography | Hydroxyapatite | Elution in the presence of 7M Urea | Further purification step used for bone proteoglycans. | nih.gov |
To mitigate degradation of the labile GAG chains during this process, extractions are performed at low temperatures (4°C) in the presence of a cocktail of protease inhibitors. The use of reducing agents like dithiothreitol (B142953) (DTT) can also prevent the disruption of disulfide bonds within the protein core.
Structural Characterization Techniques (e.g., Mass Spectrometry for glycosylation profiles, SDS-PAGE, Western Blotting)
Once purified, the structure of this compound is elucidated using several analytical techniques.
SDS-PAGE and Western Blotting: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is fundamental for assessing purity and determining molecular weight. neobiotechnologies.comjacksonimmuno.com Under reducing conditions, this compound typically resolves into two forms: the core protein at approximately 52 kDa and the intact, GAG-attached form at around 95-100 kDa. Following electrophoresis, Western blotting is used for immunochemical validation. protocols.iounits.it Proteins are transferred to a membrane (e.g., nitrocellulose) and probed with specific antibodies, such as anti-PG-Lb or anti-DSPG3 antibodies, to confirm the identity of the protein. protocols.io
Table 2: SDS-PAGE and Western Blot Findings for this compound
| Technique | Condition | Observation | Interpretation | Reference |
| SDS-PAGE | Reducing | Band at ~52 kDa | Molecular weight of the core protein. | |
| SDS-PAGE | Reducing | Band at 95-100 kDa | Molecular weight of the GAG-attached proteoglycan. | |
| Western Blot | N/A | Specific binding with anti-PG-Lb/DSPG3 antibodies. | Confirms the identity of the purified protein. |
Mass Spectrometry for Glycosylation Profiles: Mass spectrometry (MS) is a powerful tool for detailed structural analysis, particularly for characterizing the complex post-translational modifications like glycosylation. nih.govnih.gov For this compound, MS can be used to:
Confirm Core Protein Identity: By analyzing peptides after proteolytic digestion (e.g., with trypsin), MS can verify the amino acid sequence of the core protein.
Analyze Glycosylation: MS techniques are indispensable for profiling the attached dermatan sulfate (B86663) GAG chains. nih.gov This involves enzymatic cleavage of the GAG chains (e.g., using Chondroitinase ABC) followed by analysis of the resulting disaccharides via liquid chromatography-mass spectrometry (LC-MS). This provides information on the composition and sulfation patterns of the GAGs.
Identify Glycosylation Sites: Advanced MS methods, such as those employing electron transfer dissociation (ETD), can identify the specific serine residues on the core protein where GAG chains are attached. The human DSPG3 protein has three potential GAG attachment sites. nih.gov
Protein Interaction Assays (e.g., Co-immunoprecipitation, Affinity Chromatography)
Understanding the function of this compound requires identifying its binding partners within the ECM. Co-immunoprecipitation (Co-IP) and affinity chromatography are the primary methods used for this purpose. creative-proteomics.comnih.gov
Co-immunoprecipitation (Co-IP): This technique is used to identify physiologically relevant protein-protein interactions in vivo or in situ. nih.govcmpcollege.ac.in In a Co-IP experiment, an antibody specific to this compound is used to pull it out of a cell or tissue lysate. Any proteins that are bound to this compound in their native state will be pulled down as well. cmpcollege.ac.in These interacting proteins can then be identified by mass spectrometry. researchgate.net This method is crucial for discovering protein complexes as they exist within the cell's natural environment.
Affinity Chromatography: This in vitro method confirms direct physical interactions. cmpcollege.ac.in A purified "bait" protein, such as recombinant this compound, is immobilized on a chromatography column. A cell lysate or a solution of potential "prey" proteins is then passed over the column. Proteins that physically interact with this compound will bind to the column, while non-interacting proteins wash away. The bound proteins are then eluted and identified. This technique has been instrumental in confirming that the leucine-rich repeats (LRRs) of this compound directly interact with ECM components like collagen.
Bioinformatics and Computational Approaches in this compound Research
In parallel with wet-lab techniques, bioinformatics and computational modeling provide powerful predictive and analytical tools to guide and interpret experimental findings.
Gene Ontology (GO) and Pathway Enrichment Analysis
Gene Ontology (GO) and pathway enrichment analyses are used to interpret large-scale genomic data and understand the biological context of this compound. geneontology.org By analyzing genes that are co-expressed with EPYC (the gene encoding this compound), researchers can infer its functional networks. researchgate.net
For example, a Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis of genes co-expressed with EPYC in ovarian cancer revealed significant enrichment in pathways such as:
PI3K-Akt signaling pathway
Focal adhesion
ECM-receptor interaction
Protein digestion and absorption researchgate.net
Similarly, GO analysis provides insights into the molecular functions, biological processes, and cellular components associated with this compound and its interacting partners. geneontology.org Enriched GO terms often include "extracellular matrix structural constituent," "collagen binding," and "glycosaminoglycan binding," which aligns with its known biochemical properties. researchgate.net These analyses help to build hypotheses about the role of this compound in both normal physiology and disease states like osteoarthritis and cancer. researchgate.net
Molecular Dynamics Simulations and Structural Prediction
While experimental methods provide snapshots of protein structure, molecular dynamics (MD) simulations offer a "computational microscope" to visualize the dynamic behavior of this compound at an atomic level. biorxiv.orgnih.gov Although obtaining a high-resolution crystal structure of a complete, glycosylated proteoglycan is challenging, computational tools can predict its three-dimensional structure.
Structural Prediction: Tools like AlphaFold can generate highly accurate models of the this compound core protein. biorxiv.orgmdpi.com These models serve as the starting point for further computational analysis.
Molecular Dynamics (MD) Simulations: Starting with a predicted structure, MD simulations can model the protein's movements and flexibility over time in a simulated physiological environment. nih.govmdpi.com These simulations are crucial for understanding how the flexible GAG chains behave and how the core protein interacts with its binding partners. For this compound, MD can be used to:
Refine the predicted 3D structure of the core protein. mdpi.com
Simulate the conformational dynamics of the LRR domains and their role in binding collagen.
Investigate the energetic principles governing the interaction between this compound and other ECM molecules.
These computational approaches are invaluable for generating testable hypotheses about structure-function relationships that can then be validated experimentally. nih.gov
Data Integration and Predictive Modeling
The multifaceted role of this compound (PG-Lb), also known as Epiphycan (EPYC) or Dermatan Sulfate Proteoglycan 3 (DSPG3), in biological processes necessitates advanced methodological approaches that extend beyond single-level analysis. genecards.org Integrating diverse datasets through computational frameworks allows for the construction of predictive models that can elucidate its complex functions, regulatory networks, and potential role as a biomarker.
Multi-Omics Data Integration
A holistic understanding of PG-Lb is achieved by integrating data from various 'omics' fields. This systems-biology approach helps to connect genomic information with transcriptional, translational, and functional outcomes.
Genomics and Transcriptomics: The foundation of PG-Lb research lies in its genetic blueprint. The human EPYC gene is composed of seven exons. nih.govfrontiersin.org Analysis of large-scale transcriptomic databases, such as The Cancer Genome Atlas (TCGA) and the Gene Expression Omnibus (GEO), has been instrumental. researchgate.net For instance, bioinformatics analysis of these databases revealed that EPYC mRNA is more highly expressed in certain tumor tissues compared to normal tissues. researchgate.net In a study on ovarian cancer using the LinkedOmics platform to analyze TCGA data, EPYC expression was found to be significantly correlated with thousands of other genes, highlighting its extensive interaction network. frontiersin.org Specifically, 4,443 genes showed a positive correlation, while 5,121 genes showed a negative correlation. frontiersin.org
Proteomics and Post-Translational Modifications: Proteomic analysis complements transcriptomics by quantifying protein levels and identifying post-translational modifications, which are critical for the function of proteoglycans. Mass spectrometry-based techniques, such as nano-liquid chromatography-tandem mass spectrometry (nano-LC/MS/MS), have been used to identify PG-Lb in tissue extracts. oup.com The function of PG-Lb is heavily influenced by its glycosaminoglycan (GAG) chains, primarily dermatan sulfate. genecards.orgmdpi.com Proteomic approaches are essential to characterize these modifications, as the core protein has potential GAG attachment sites that determine its interactions with extracellular matrix (ECM) components like collagen. nih.govfrontiersin.org
Integrated Bioinformatics Platforms: To make sense of this multi-layered data, researchers utilize specialized bioinformatics tools and platforms. Pathway enrichment tools like STRING and DAVID help map the functional interactions of PG-Lb with other proteins. The R package 'clusterProfiler' is used for comparing biological themes among gene clusters associated with EPYC. nih.gov Platforms like LinkedOmics provide a web-based interface for analyzing multi-omics data across different cancer types, enabling researchers to explore the molecular neighborhood and regulatory pathways associated with PG-Lb. nih.govfrontiersin.org
Table 1: Overview of Integrated Data Types in this compound Research
| Data Type | Methodology/Platform | Key Research Application | Insights Gained | Citations |
|---|---|---|---|---|
| Genomics | Gene Sequencing, Phylogenetic Analysis | Characterizing the EPYC gene structure and its evolutionary history. | The EPYC gene contains seven exons; it shows high conservation across mammalian species. | frontiersin.org |
| Transcriptomics | RNA-Seq, Microarray (TCGA, GEO databases) | Quantifying EPYC mRNA expression in normal vs. pathological tissues (e.g., cancer). | Identified differential expression of EPYC in ovarian and laryngeal cancers. | nih.govresearchgate.netresearchgate.net |
| Proteomics | Mass Spectrometry (nano-LC/MS/MS) | Identifying the PG-Lb core protein and its post-translational modifications. | Confirmed the presence of PG-Lb in various tissues, including cartilage. | oup.com |
| Multi-Omics | LinkedOmics, ClusterProfiler, KEGG | Analyzing co-expressed genes and associated signaling pathways. | Revealed correlations with thousands of genes and involvement in pathways like PI3K/Akt and focal adhesion. | nih.govfrontiersin.org |
Computational and Predictive Modeling
The integration of multi-omics data serves as the foundation for developing predictive models that can forecast the behavior of PG-Lb in various biological contexts.
Structural Modeling: Understanding the three-dimensional structure of the PG-Lb core protein is crucial for predicting its interactions. The protein is part of the small leucine-rich proteoglycan (SLRP) family, characterized by a horseshoe-shaped structure formed by leucine-rich repeats (LRRs). Computational tools for protein structure prediction, such as I-TASSER, can generate 3D models based on amino acid sequences. univ-evry.fr Furthermore, molecular dynamics simulations are employed to model biophysical properties, such as the load-bearing capacity of the molecule within the extracellular matrix.
Functional and Pathway Modeling: Predictive models are used to hypothesize the functional role of PG-Lb. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analyses of genes co-expressed with EPYC have predicted its involvement in ECM organization, cell adhesion, and specific signaling pathways like the PI3K/Akt and focal adhesion pathways. nih.gov In a study on laryngeal cancer, EPYC was identified as a hub angiogenesis-related gene through screening of public databases. researchgate.net Protein-protein interaction prediction tools, such as Hitpredict, have been used to suggest potential binding partners, such as PLCG2 and CRK, thereby guiding further experimental validation. nih.gov
Prognostic Modeling: In clinical research, high expression levels of PG-Lb (EPYC) have been correlated with poor outcomes in certain diseases, such as ovarian cancer. nih.govfrontiersin.org This has led to the development of prognostic models where EPYC expression serves as a predictive biomarker. By analyzing datasets like GSE38734, which contains data from primary and metastatic ovarian cancer tissues, researchers can build models that link EPYC levels to disease progression and metastasis. nih.gov These models suggest that PG-Lb could be a valuable indicator for predicting patient outcomes and understanding tumor advancement. nih.govresearchgate.net
Table 2: Predictive Modeling Approaches in this compound Research
| Model Type | Methodology | Application | Predicted Outcome/Function | Citations |
|---|---|---|---|---|
| Structural Modeling | Molecular Dynamics Simulations, I-TASSER | Simulating the biophysical properties and 3D structure of the core protein. | Prediction of load-bearing capacity and interaction sites with other ECM molecules. | univ-evry.fr |
| Functional Modeling | GO/KEGG Pathway Analysis | Identifying biological processes and signaling pathways associated with EPYC. | Involvement in ECM organization, PI3K/Akt signaling, and focal adhesion. | nih.gov |
| Interaction Modeling | Protein-Protein Interaction Prediction (Hitpredict) | Predicting binding partners of the PG-Lb protein. | Suggested interactions with signaling proteins like PLCG2 and CRK. | nih.gov |
| Prognostic Modeling | Analysis of Clinical Datasets (e.g., GSE38734) | Correlating EPYC expression levels with clinical outcomes in disease. | High EPYC expression predicts poor outcomes and metastasis in ovarian cancer. | nih.govfrontiersin.org |
常见问题
Basic: What standardized methodologies are recommended for isolating proteoglycan-Lb from extracellular matrices?
Answer: Isolation typically involves sequential extraction using chaotropic agents (e.g., guanidine HCl) followed by density-gradient centrifugation to separate this compound from collagen and other matrix components. Chromatography (e.g., ion-exchange, size-exclusion) is then employed to purify the compound. Researchers must validate purity via SDS-PAGE and Western blotting using glycosaminoglycan-specific antibodies .
Advanced: How can researchers mitigate this compound degradation during isolation, given its labile glycosaminoglycan chains?
Answer: Degradation is minimized by:
- Conducting extractions at 4°C with protease/aggrecanase inhibitors.
- Using reducing agents (e.g., DTT) to prevent disulfide bond disruption.
- Validating structural integrity via mass spectrometry and comparing with established glycosylation profiles .
Contradictory results in degradation rates may arise from tissue-specific isoforms, requiring tissue-source documentation and batch-specific controls .
Basic: What experimental designs are optimal for characterizing this compound’s structural heterogeneity?
Answer: Combine:
- Glycosaminoglycan (GAG) profiling : Enzymatic digestion (chondroitinase ABC/AC) followed by HPLC or LC-MS.
- Core protein analysis : Edman degradation or peptide mass fingerprinting.
Cross-validate results with X-ray crystallography or cryo-EM for 3D conformation .
Advanced: How should researchers resolve contradictions in this compound’s ligand-binding affinity reported across studies?
Answer: Contradictions often stem from:
- Variability in GAG sulfation patterns (e.g., 4-sulfation vs. 6-sulfation).
- Assay conditions (pH, ionic strength).
To address this, standardize binding assays (e.g., surface plasmon resonance) with recombinant isoforms and report sulfation indices in metadata .
Basic: What statistical frameworks are appropriate for analyzing this compound’s role in mechanotransduction studies?
Answer: Use multivariate regression to correlate this compound density with mechanical stress responses. Include covariates like tissue stiffness and cell type. Non-parametric tests (e.g., Mann-Whitney U) are recommended for non-normal distributions common in biomechanical datasets .
Advanced: How can multi-omics approaches (e.g., transcriptomics/proteomics) clarify this compound’s regulatory mechanisms in disease models?
Answer: Integrate RNA-seq data (to identify transcriptional regulators) with proteomic profiles (to quantify post-translational modifications). Use pathway enrichment tools (e.g., DAVID, STRING) to map interactions. Validate findings with CRISPR/Cas9 knockouts and functional assays .
Basic: What criteria define a robust hypothesis for studying this compound’s role in inflammation?
Answer: Apply the FINER framework :
- Feasible : Ensure access to knockout models or inhibitory antibodies.
- Novel : Investigate understudied interactions (e.g., this compound/Toll-like receptor crosstalk).
- Ethical : Adhere to institutional guidelines for in vivo inflammation models .
Advanced: What strategies address resource limitations in longitudinal studies of this compound in aging tissues?
Answer: Prioritize high-throughput screening (e.g., automated immunohistochemistry) and collaborative data-sharing platforms. Use Bayesian models to infer longitudinal trends from cross-sectional data, reducing cohort size requirements .
Basic: How should researchers ensure reproducibility in this compound quantification assays?
Answer: Follow PLOS data guidelines :
- Deposit raw data (e.g., ELISA absorbance values) in public repositories (Zenodo, Figshare).
- Provide stepwise protocols with reagent lot numbers and instrument calibration records .
Advanced: What interdisciplinary approaches validate this compound’s functional roles in 3D bioprinted tissues?
Answer: Combine:
- Biomechanics : Atomic force microscopy to measure matrix elasticity.
- Computational modeling : Molecular dynamics simulations of this compound’s load-bearing capacity.
- Single-cell RNA-seq : Identify mechanosensitive genes upregulated in bioprinted constructs .
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